N-(4-methoxyphenyl)-4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-4-oxobutanamide
Description
This compound features a 4-methoxyphenyl group linked via an amide bond to a 4-oxobutanamide backbone, with a hydrazine moiety substituted by a (5-methyl-2-furyl)methylene group. The 5-methylfuran substituent distinguishes it from other nitrofuran or aryl-substituted analogs. Its synthesis likely involves hydrazine-carbothioamide intermediates, as seen in similar compounds (e.g., ), followed by cyclization or alkylation steps .
Properties
Molecular Formula |
C17H19N3O4 |
|---|---|
Molecular Weight |
329.35 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-N'-[(E)-(5-methylfuran-2-yl)methylideneamino]butanediamide |
InChI |
InChI=1S/C17H19N3O4/c1-12-3-6-15(24-12)11-18-20-17(22)10-9-16(21)19-13-4-7-14(23-2)8-5-13/h3-8,11H,9-10H2,1-2H3,(H,19,21)(H,20,22)/b18-11+ |
InChI Key |
FTFKNPSIAQBYQH-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)OC |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-4-{2-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE typically involves multiple steps. One common method includes the condensation of 4-methoxyphenylhydrazine with 5-methyl-2-furaldehyde to form the hydrazone intermediate. This intermediate is then reacted with a suitable acylating agent to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXYPHENYL)-4-{2-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N-(4-METHOXYPHENYL)-4-{2-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-4-{2-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
- Nitro vs. Methyl Groups on Furan: 5-Nitro-2-furyl derivatives (e.g., ) exhibit potent carcinogenicity in rodents, inducing bladder and forestomach tumors due to nitro group-mediated DNA adduct formation .
- Aromatic vs. Phenoxyacetyl () introduces hydrogen-bonding capacity, which may improve solubility and target binding .
Pharmacological and Toxicological Profiles
- Carcinogenicity: Nitrofuran derivatives (e.g., 5-nitro-2-furyl) are strongly carcinogenic, while methylfurans and non-nitrated analogs show reduced or absent carcinogenic effects .
- Antimicrobial Potential: Hydrazino-oxobutanamides with electron-donating groups (e.g., methyl, methoxy) may mimic sulfonamide activity () but require empirical validation .
Biological Activity
N-(4-methoxyphenyl)-4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-4-oxobutanamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a methoxyphenyl group, a hydrazino moiety, and a butanamide framework. Its molecular formula is with a molecular weight of 341.35 g/mol. The presence of both hydrazine and furan derivatives suggests diverse biological activities, particularly in pharmacology.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Hydrazone : Reaction of 4-methoxybenzaldehyde with 5-methyl-2-furaldehyde in the presence of hydrazine.
- Condensation Reaction : Further reaction with an appropriate butanamide derivative.
- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity for biological testing.
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, likely due to the presence of the furan and hydrazine moieties which are known to exhibit such effects.
- Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation. The unique structure may contribute to this activity by interfering with cellular processes.
- Antioxidant Effects : Compounds containing furan derivatives often demonstrate antioxidant activity, which could be beneficial in reducing oxidative stress in cells.
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the mechanisms through which this compound may exert its effects:
- Mechanistic Studies : Research indicates that furan-containing compounds can modulate signaling pathways associated with apoptosis in cancer cells. For example, studies on similar hydrazones have shown they can induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Comparative Analysis : A comparative study highlighted how structural variations impact biological activity. For instance, compounds with different substituents on the phenyl ring exhibited varying degrees of antimicrobial efficacy (see Table 1).
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(4-ethoxyphenyl)-4-{2-[2-(5-methyl-2-furyl)methylene]hydrazino}-4-oxobutanamide | Ethoxy group instead of methoxy | Potentially similar antimicrobial properties | Ethoxy group may alter solubility |
| 4-{(5-methylfuran-2-yl)methylene}hydrazine | Lacks butanamide functionality | Antimicrobial activity documented | Simpler structure without amide |
| 4-(methylthio)benzaldehyde-derived hydrazones | Contains methylthio group | Anticancer properties reported | Methylthio group may enhance reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
